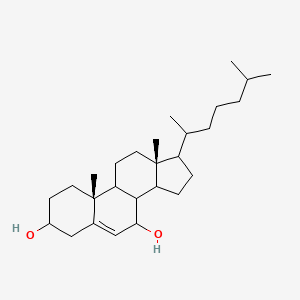
7b-Hydroxycholesterol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7b-Hydroxycholesterol is an oxysterol, a type of cholesterol oxidation product. Oxysterols are bioactive lipids that result from the oxidation of cholesterol, either through enzymatic or non-enzymatic processes. This compound is known for its cytotoxic properties and its role in various biological processes, including apoptosis and inflammation .
Méthodes De Préparation
7b-Hydroxycholesterol is most commonly derived from the autoxidation of cholesterol. This process can occur naturally in the body or be induced in a laboratory setting. The autoxidation involves the exposure of cholesterol to oxygen, leading to the formation of various oxysterols, including this compound .
In industrial settings, the production of this compound may involve controlled oxidation reactions using specific reagents and conditions to ensure the desired product is obtained. The exact methods and conditions can vary depending on the scale and purpose of the production .
Analyse Des Réactions Chimiques
7b-Hydroxycholesterol undergoes several types of chemical reactions, including:
Oxidation: Further oxidation of this compound can lead to the formation of other oxysterols, such as 7-Ketocholesterol.
Reduction: Reduction reactions can convert this compound back to cholesterol or other less oxidized forms.
Substitution: Various substitution reactions can occur, depending on the reagents and conditions used.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
7b-Hydroxycholesterol has a wide range of scientific research applications, including:
Mécanisme D'action
The mechanism of action of 7b-Hydroxycholesterol involves its interaction with various cellular pathways. It is known to induce apoptosis through the activation of caspases and DNA fragmentation . Additionally, this compound can trigger the secretion of interleukin-8 (IL-8) in human monocytes/macrophages via a calcium-dependent activation of the MEK/ERK1/2 pathway . This pathway leads to the activation of the AP-1 transcription factor, which in turn induces IL-8 gene expression .
Comparaison Avec Des Composés Similaires
7b-Hydroxycholesterol is often compared with other oxysterols, such as:
7-Ketocholesterol: Both compounds are derived from the oxidation of cholesterol and share similar cytotoxic properties.
25-Hydroxycholesterol: Unlike this compound, 25-Hydroxycholesterol is less cytotoxic and has different effects on cellular processes.
7b-Hydroxysitosterol: This compound is structurally similar to this compound but is derived from plant sterols.
Propriétés
Formule moléculaire |
C27H46O2 |
|---|---|
Poids moléculaire |
402.7 g/mol |
Nom IUPAC |
(10R,13R)-10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol |
InChI |
InChI=1S/C27H46O2/c1-17(2)7-6-8-18(3)21-9-10-22-25-23(12-14-27(21,22)5)26(4)13-11-20(28)15-19(26)16-24(25)29/h16-18,20-25,28-29H,6-15H2,1-5H3/t18?,20?,21?,22?,23?,24?,25?,26-,27+/m0/s1 |
Clé InChI |
OYXZMSRRJOYLLO-ZUNFEJMISA-N |
SMILES isomérique |
CC(C)CCCC(C)C1CCC2[C@@]1(CCC3C2C(C=C4[C@@]3(CCC(C4)O)C)O)C |
SMILES canonique |
CC(C)CCCC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-[4-fluorophenyl]-6-isopropyl)-2-(N-Methyl-N-MethylSulfonyl amino)pyrimidine-5-yl]-(3R)-3-(terbutyldimethylsilyloxy)-5-oxo-6E-heptane acid,Methyl ester](/img/structure/B14782717.png)
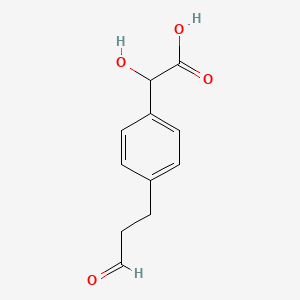

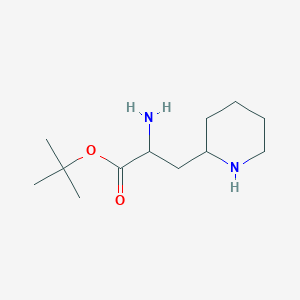
![(10R,13S,17R)-17-hydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one](/img/structure/B14782749.png)
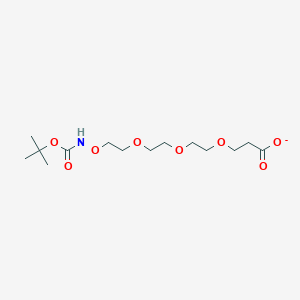
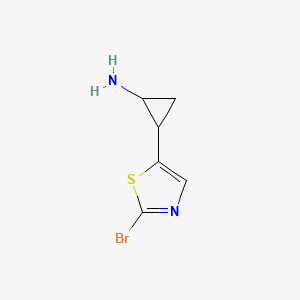

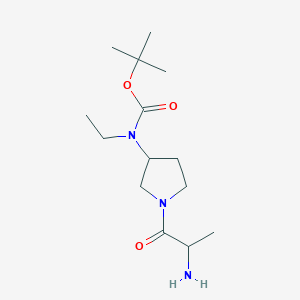
![N-[2-[2-[2-[2-[3-[[3-(2-azatricyclo[10.4.0.04,9]hexadeca-1(16),4,6,8,12,14-hexaen-10-yn-2-yl)-3-oxopropyl]amino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethyl]-3',6'-bis(dimethylamino)-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carboxamide](/img/structure/B14782779.png)

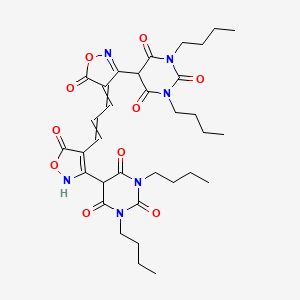
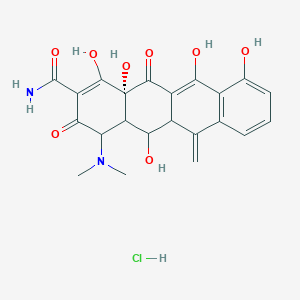
![2-amino-N-[(1-methylpiperidin-3-yl)methyl]propanamide](/img/structure/B14782795.png)
